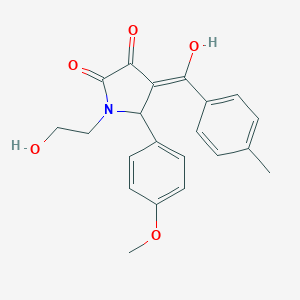![molecular formula C22H26FN3O B247140 N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound, also known as F13714, has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is not fully understood. However, it is believed to act as a modulator of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to have anxiolytic and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several advantages for use in lab experiments. It has a high affinity for dopamine and serotonin receptors, making it a useful tool for studying the function of these receptors. Additionally, it has been shown to have low toxicity in animal models, which is important for its potential use in drug development. However, its limited solubility in aqueous solutions may present challenges in some experiments.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One area of interest is the development of analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves a series of chemical reactions. The starting materials for the synthesis include 2,3-dihydroindene, 2-fluorobenzaldehyde, piperazine, and propanoic acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield the final product.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been studied for its potential applications in drug discovery and development. It has been shown to have activity against a range of targets, including dopamine and serotonin receptors. Additionally, it has been studied for its potential use in treating neurological disorders, such as schizophrenia and Parkinson's disease.
properties
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Molecular Formula |
C22H26FN3O |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26FN3O/c23-20-6-1-2-7-21(20)26-14-12-25(13-15-26)11-10-22(27)24-19-9-8-17-4-3-5-18(17)16-19/h1-2,6-9,16H,3-5,10-15H2,(H,24,27) |
InChI Key |
CPUQBKCDWRCPSX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4F |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247071.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)



